2-chloro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
Description
2-chloro-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a benzamide derivative featuring a piperazine ring substituted with a pyrimidinyl group and linked via a sulfonamide bridge to a 2-chlorobenzamide core. This compound’s structural complexity arises from three key regions:
- Benzamide core: The 2-chloro substitution on the benzene ring may enhance lipophilicity and influence receptor binding.
- Piperazine-sulfonyl-ethyl linkage: The sulfonyl group improves metabolic stability compared to standard amide or alkyl linkages .
- Pyrimidinyl substituent: The pyrimidine ring at the piperazine N4 position likely contributes to target selectivity, particularly for CNS receptors such as dopamine or serotonin subtypes .
This scaffold is reminiscent of pharmacologically active benzamides designed for neuropsychiatric targets, leveraging piperazine’s flexibility in receptor interaction .
Properties
IUPAC Name |
2-chloro-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O3S/c18-15-5-2-1-4-14(15)16(24)19-8-13-27(25,26)23-11-9-22(10-12-23)17-20-6-3-7-21-17/h1-7H,8-13H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYJLXRYARWGTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra. The molecular interactions of these compounds in docking studies reveal their potential for further development.
Biochemical Pathways
Similar compounds have been shown to exhibit anti-tubercular activity, suggesting they may interact with the biochemical pathways involved in tuberculosis infection.
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that they may have a bactericidal effect.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares structural features and hypothesized pharmacological impacts:
Key Observations:
- Piperazine Substituents : Pyrimidinyl (target compound) and pyridinyl groups both engage in hydrogen bonding, but pyrimidine’s smaller size may enhance selectivity for specific GPCR pockets. Thienylcarbonyl and dichlorophenyl substituents prioritize bulkier hydrophobic interactions.
- Linker Chemistry : The sulfonamide in the target compound likely improves metabolic resistance compared to pentanamide or ethyl-based linkers, which are prone to enzymatic cleavage.
- Aromatic Modifications : Chlorine (target compound) and nitro groups affect electron distribution, altering receptor binding kinetics.
Receptor Selectivity and Activity
- Dopamine D3 : Dichlorophenyl-piperazine derivatives (e.g., ) show high D3 affinity, but the target compound’s pyrimidinyl group may reduce off-target D2 binding.
- 5-HT1A : Nitro-substituted benzamides exhibit strong serotonin affinity, whereas the target compound’s chloro group may shift preference toward dopamine receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
